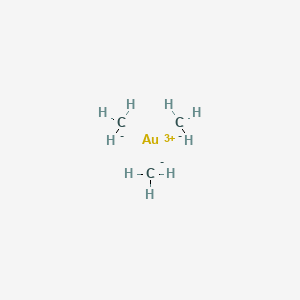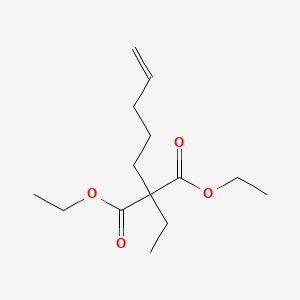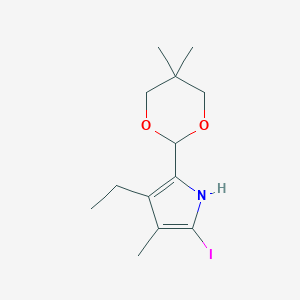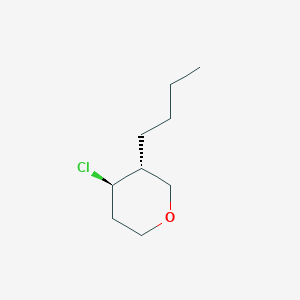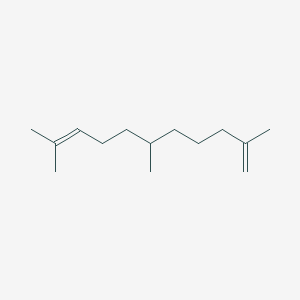
2-Hydroxy-4-methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-4-methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes a nitro group, a hydroxyl group, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carbonitrile typically involves the condensation of ethyl acetoacetate with cyanoacetamide in the presence of a base such as potassium hydroxide. The reaction is carried out in ethanol, and the product is obtained after recrystallization . Another method involves the use of microwave-assisted synthesis, which offers a more efficient and rapid approach to obtaining the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反応の分析
Types of Reactions
2-Hydroxy-4-methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield various functionalized pyridine derivatives.
科学的研究の応用
2-Hydroxy-4-methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carbonitrile has several scientific research applications:
作用機序
The mechanism of action of 2-Hydroxy-4-methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxyl and nitrile groups also play a role in the compound’s reactivity and interaction with biological molecules.
類似化合物との比較
Similar Compounds
5,5’-Methylenebis(2-Hydroxy-4-Methyl-6-Oxo-1,6-Dihydropyridine-3-Carbonitrile): This compound shares a similar core structure but has a methylene bridge linking two pyridine units.
Nicotinonitrile, 2-hydroxy-4-(methoxymethyl)-6-methyl-: This compound has a similar pyridine core but with different substituents.
Uniqueness
2-Hydroxy-4-methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carbonitrile is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
60524-24-5 |
|---|---|
分子式 |
C7H5N3O4 |
分子量 |
195.13 g/mol |
IUPAC名 |
6-hydroxy-4-methyl-5-nitro-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5N3O4/c1-3-4(2-8)6(11)9-7(12)5(3)10(13)14/h1H3,(H2,9,11,12) |
InChIキー |
DXNYCXJKBKZADM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)NC(=C1[N+](=O)[O-])O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1-Nitroheptyl)sulfanyl]benzene](/img/structure/B14595800.png)

![4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine](/img/structure/B14595813.png)
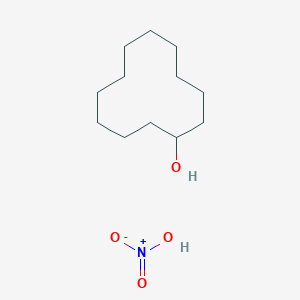
![2-Decyl-5-[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one](/img/structure/B14595826.png)
![(1,3-Diphenylnaphtho[2,3-c]thiene-6,7-diyl)bis(phenylmethanone)](/img/structure/B14595828.png)
![10-Chloro-11a-methyl-11a,12-dihydro-11H-benzo[a]xanthene](/img/structure/B14595835.png)

